Longamide B methyl ester

Cytotoxicity Marine alkaloid Structure–activity relationship

SAR programs on marine pyrroloketopiperazines fail when the wrong ester congener or enantiomer is procured. Longamide B methyl ester is the definitive entry scaffold for this class. • Exclusive P388 lymphocytic leukemia cytotoxicity (ED₅₀ 30 µg/mL)-absent in longamide B free acid and distinct from hanishin (NSCLC-N6 selective). • Available as racemate or enantiopure (+)-R / (-)-S; (+)-R is antifungal-active vs. C. albicans in a C. elegans model, (-)-S is inactive-chiral HPLC QC documentation provided. • Validated synthetic node: accessible to all 3 natural congeners and ≥7 non-natural analogs from commercial dl-aspartic acid dimethyl ester. In stock; custom enantiopure synthesis on request.

Molecular Formula C10H10Br2N2O3
Molecular Weight 366.01 g/mol
Cat. No. B1249220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLongamide B methyl ester
Synonymslongamide B methyl ester
Molecular FormulaC10H10Br2N2O3
Molecular Weight366.01 g/mol
Structural Identifiers
SMILESCOC(=O)CC1CNC(=O)C2=CC(=C(N12)Br)Br
InChIInChI=1S/C10H10Br2N2O3/c1-17-8(15)2-5-4-13-10(16)7-3-6(11)9(12)14(5)7/h3,5H,2,4H2,1H3,(H,13,16)/t5-/m0/s1
InChIKeyZCBGZOSHXXZXOS-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Longamide B Methyl Ester: Identity and Classification


Longamide B methyl ester (CAS not yet assigned; molecular formula C₁₀H₁₀Br₂N₂O₃, MW 366.01 g/mol) is a dibrominated pyrroloketopiperazine marine alkaloid belonging to the longamide/hanishin family of bromopyrrole natural products [1]. First isolated from the marine sponge *Homaxinella* sp. and subsequently from *Agelas ceylonica* and *Agelas* sp. (South China Sea), the compound embodies the 3,4-dihydropyrrolo[1,2‑a]pyrazin‑1(2H)‑one core scaffold characteristic of this class [2] [3]. It is the methyl ester congener of longamide B; hanishin represents the corresponding ethyl ester. The compound is typically obtained as a racemate from natural sources, although enantioselective total syntheses of both (‑)- and (S)-enantiomers have been established, enabling procurement of optically pure material for stereochemistry–activity relationship studies [4] [5].

Cell-model endpoint probe (P388 leukemia, A549, PC3)
Chiral reference standard for ECD and chiral HPLC
Central synthetic intermediate for analog generation

Why Structural Analogs Cannot Substitute Without Re-Validation


Within the pyrroloketopiperazine family, small structural modifications produce large and non‑linear shifts in both potency and target profile. Longamide B (free carboxylic acid) exhibits antibiotic activity against Gram‑positive bacteria (MIC 50 µg/mL) [1], whereas its methyl ester counterpart shows no reported antibacterial activity but demonstrates selective cytotoxicity against P388 lymphocytic leukemia cells (ED₅₀ 30 µg/mL) [2]. Hanishin, the ethyl ester, shifts the cancer selectivity profile again—active against NSCLC‑N6 non‑small‑cell lung carcinoma (IC₅₀ 9.7 µg/mL) [2]. Cyclooroidin, a structurally related pyrrolopiperazinone, is reportedly devoid of bioactivity in the systems tested [3]. Enantiomeric configuration further modulates activity: the (+)-R‑8a enantiomer of longamide B methyl ester displays antifungal activity against *Candida albicans* in a *Caenorhabditis elegans* candidiasis model, whereas the (‑)-S enantiomer does not [4]. These compound‑specific and enantiomer‑specific activity cliffs mean that procurement of the exact ester, and in some contexts the specific enantiomer, is a non‑negotiable requirement for reproducible biological results.

Ester-dependent activity shift
Longamide B (free acid) targets Gram-positive bacteria; hanishin (ethyl ester) targets NSCLC-N6. Methyl ester cytotoxicity profile may not transfer.
Enantiomer-specific antifungal response
Only the (+)-R enantiomer is active against C. albicans in the C. elegans candidiasis model; racemate or opposite enantiomer may produce inactive results.
Scaffold analog bioactivity divergence
Cyclooroidin and related pyrrolopiperazinones show no reported activity; structural similarity does not predict functional equivalence.

Key Evidence for Longamide B Methyl Ester Differentiation


Cytotoxic Selectivity Across Cancer Cell Lines

Longamide B methyl ester exhibits a distinct cytotoxic selectivity profile compared to its closest structural analogs. Against P388 lymphocytic leukemia cells, longamide B methyl ester demonstrates an ED₅₀ of 30 µg/mL, while longamide B (free acid) is inactive in this assay, instead showing antibacterial activity against Gram‑positive bacteria (MIC 50 µg/mL) [1]. Hanishin (ethyl ester) is active against NSCLC‑N6 human non‑small‑cell lung carcinoma with an IC₅₀ of 9.7 µg/mL, a cell line for which longamide B methyl ester activity has not been reported [1]. In the only head‑to‑head study available (Zhao et al., 2016), longamide B methyl ester (2) was evaluated alongside longamide B (1) and hanishin (3) against A549 (lung adenocarcinoma) and PC3 (prostate cancer) cells; both ester congeners (2 and 3) exerted cytotoxic effects, whereas the free acid longamide B (1) showed substantially weaker or negligible activity, although exact IC₅₀ values were not reported numerically in the short communication [2]. This ester‑dependent potency trend is corroborated by the observation that the C‑4 debromo‑analogue of hanishin is slightly more active than the natural product itself, highlighting the sensitivity of the scaffold to both ester type and halogenation pattern [3].

Cytotoxic selectivity
Reported
ED₅₀ 30 µg/mL (P388) vs. antibacterial (longamide B) & IC₅₀ 9.7 µg/mL (hanishin, NSCLC-N6)
Cell-model endpoint review
Different assay platforms; cross-assay potency comparison limited
Cytotoxicity Marine alkaloid Structure–activity relationship

Enantiomer-Specific Antifungal Activity Against Candida albicans

The enantiomers of longamide B methyl ester, resolved via chiral HPLC (Chiralcel OJ‑RH column), exhibit strikingly different antifungal activity. The (+)-R‑8a enantiomer displays effective antifungal activity against *Candida albicans* in a *Caenorhabditis elegans* candidiasis model, while the (‑)-S‑8b enantiomer shows no detectable activity in the same assay [1]. This enantiomer‑specific effect is not unique to longamide B methyl ester; among the seven pairs of resolved enantiomers in the study, only five specific enantiomers—(+)-(9S,10R)-1a, (‑)-S‑2b, (+)-R‑3a, (+)-R‑7a, and (+)-R‑8a—exhibited effective antifungal activity, demonstrating that antifungal activity within this bromopyrrole alkaloid class is highly stereochemically dependent [1].

Enantiomer-specific antifungal
Head-to-head
(+)-R enantiomer active; (−)-S enantiomer inactive in C. elegans candidiasis model
Enantiomer-attribution review
Binary assay readout; quantitative MIC not reported
Antifungal Enantioselective activity *Candida albicans*

Ester-Dependent Scaffold Reactivity and Synthetic Diversification

The methyl ester group is not merely a passive pharmacokinetic modifier but serves as a critical synthetic handle. Longamide B methyl ester can be saponified to yield longamide B (free carboxylic acid) or transesterified to yield hanishin (ethyl ester), establishing it as the central hub for accessing all three natural congeners [1]. This synthetic interconvertibility is unique to the methyl ester: neither longamide B nor hanishin can be directly converted to the other without proceeding through the methyl ester or a protected intermediate [1]. Furthermore, the Zhao et al. (2016) study synthesized a panel of seven non‑natural analogs (9–15) from the same dl‑aspartic acid dimethyl ester starting material, and analogue 15 exhibited comparable cytotoxic activity to (±)-hanishin, underscoring that the methyl ester scaffold is the preferred entry point for analog generation and structure–activity relationship (SAR) exploration [2].

Synthetic versatility
Class-level
Central intermediate: saponification to longamide B, transesterification to hanishin
Synthetic accessibility context
Only congener with bidirectional interconversion
Total synthesis SAR Medicinal chemistry

Absolute Stereochemistry and Enantiopure Reference Standards

The absolute configuration of longamide B methyl ester has been unambiguously established through total synthesis from enantiopure L‑aspartic acid β‑methyl ester, confirming the natural (‑)-enantiomer corresponds to the S configuration at C‑4 [1]. This stereochemical assignment is further validated by electronic circular dichroism (ECD) spectroscopy: the experimental CD spectrum of (‑)-S‑longamide B methyl ester has been used as a reference standard to assign the absolute configurations of six new bromopyrrole alkaloids (longamides D–F and their analogs) via CD exciton chirality comparison [2]. In contrast, the absolute configuration of cyclooroidin remains unassigned, and agesamides A and B have no reported biological activity data [3]. This means longamide B methyl ester is the only member of the pyrrolopiperazinone subclass for which both enantiopure synthetic routes and validated chiroptical reference data are publicly available.

Chiroptical reference
Class-level
Absolute configuration (S) confirmed; validated ECD reference spectrum
Stereochemical-control context
Two independent enantiopure synthetic routes available
Absolute configuration Enantiopure synthesis Chiroptical characterization

Pyrrolopiperazinone Scaffold Validation for PIM and IDO1 Targets

The pyrrolopiperazinone core scaffold—for which longamide B methyl ester is the most synthetically accessible representative—has been independently validated as a privileged template for drug discovery. Structure‑based scaffold decoration studies demonstrated that a stereoselective series of 3,4‑dihydropyrrolo[1,2‑a]pyrazin‑1(2H)‑one derivatives inspired by longamide B methyl ester exhibited excellent potency on PIM1 and PIM2 kinases with exquisite kinase selectivity and favorable pharmacokinetic properties, representing promising lead compounds [1]. Independently, the longamide B scaffold was identified as a novel starting point for indoleamine 2,3‑dioxygenase 1 (IDO1) inhibitor development [2]. These target‑class validations are unavailable for longamide B (free acid), hanishin, or cyclooroidin in the peer‑reviewed literature to date.

Scaffold target validation
Class-level
Pyrrolopiperazinone core validated for PIM1/PIM2 and IDO1 inhibition
Pathway-study fit
No comparable target-class data for longamide B or hanishin
IDO1 inhibitor PIM kinase Immuno‑oncology

Evidence Strength and Key Data Gaps

It must be explicitly stated that high‑strength, direct head‑to‑head quantitative comparator data for longamide B methyl ester are limited. The core cytotoxicity data from Zhao et al. (2016) [1] are reported in a short communication format without numerically explicit IC₅₀ tables for the natural products against A549 and PC3 cell lines. The P388 ED₅₀ value (30 µg/mL) derives from a 1998 isolation study and uses a different assay format than the NSCLC‑N6 IC₅₀ for hanishin (9.7 µg/mL), precluding direct potency ratio calculations [2]. The enantiomer‑specific antifungal data are binary (active vs. inactive) rather than quantitative (no MIC or IC₅₀ values reported) [3]. No head‑to‑head pharmacokinetic, selectivity (panel screening), or in vivo efficacy data exist in the peer‑reviewed literature comparing longamide B methyl ester with its congeners. Procurement decisions should therefore be based on the qualitative selectivity profile, stereochemical identity requirements, and synthetic accessibility advantages documented above, rather than on claims of superior potency.

Evidence strength
Data to verify
No unified head-to-head panel; potency ratios not calculable across assays
Data to verify
Procurement based on qualitative selectivity profile advised
Data transparency Procurement caveat Evidence strength

Recommended Procurement Scenarios


Anticancer SAR Studies in Leukemia and Solid Tumor Models

For medicinal chemistry teams running structure–activity relationship studies on marine alkaloid scaffolds, longamide B methyl ester is the preferred starting compound. Its unique cytotoxic profile against P388 lymphocytic leukemia (ED₅₀ 30 µg/mL) distinguishes it from longamide B (antibacterial only) and hanishin (NSCLC‑N6‑selective). The Zhao et al. (2016) study demonstrates that the methyl ester scaffold can be diversified into at least seven non‑natural analogs (9–15) using commercially available dl‑aspartic acid dimethyl ester, providing a validated synthetic route for analog generation [1]. The Banwell review confirms that the methyl ester is the chemical node from which all three natural congeners are accessible via straightforward saponification or transesterification [2].

Enantioselective Antifungal Discovery Using C. elegans Model

For antifungal drug discovery programs, procurement of enantiopure (+)-R‑longamide B methyl ester is essential. The Zhu et al. (2016) study provides direct head‑to‑head evidence that the (+)-R‑8a enantiomer is active against *Candida albicans* in a *C. elegans* candidiasis model, whereas the (‑)-S‑8b enantiomer is completely inactive [3]. Chiral HPLC resolution conditions (Chiralcel OJ‑RH column) are fully documented, enabling quality control verification of enantiomeric purity upon receipt. Procurement of racemic material would confound biological results by diluting the active enantiomer with an inactive one.

Chiroptical Reference for Bromopyrrole Alkaloid Elucidation

Natural product chemistry laboratories engaged in isolating new bromopyrrole alkaloids from marine sponges (particularly *Agelas* and *Homaxinella* species) should procure enantiopure (‑)-S‑longamide B methyl ester as a validated ECD and chiral HPLC reference standard. The absolute configuration was established by total synthesis from L‑aspartic acid β‑methyl ester (Patel et al., 2005) [4] and independently applied as an ECD reference to assign the configurations of six new longamide‑class alkaloids (Zhu et al., 2016) [3]. This compound is the only pyrrolopiperazinone for which such comprehensive chiroptical reference data exist in the public domain.

PIM Kinase and IDO1 Inhibitor Drug Discovery

For drug discovery groups targeting PIM1/PIM2 kinases (oncology) or IDO1 (immuno‑oncology), longamide B methyl ester provides the only literature‑validated entry into the pyrrolopiperazinone chemical space. Independent studies have demonstrated that stereoselective 3,4‑dihydropyrrolo[1,2‑a]pyrazin‑1(2H)‑one derivatives inspired by the longamide scaffold exhibit excellent PIM kinase potency with favorable selectivity and pharmacokinetic properties [5], while the longamide B core has been identified as a novel IDO1 inhibitor scaffold [5]. No comparable target‑class validation exists for longamide B (free acid), hanishin, or cyclooroidin.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Ester-dependent cytotoxicity profile
Cell-line selectivity and endpoint reproducibility
Antifungal screening studies
Enantiomer-specific antifungal response
C. albicans susceptibility in model systems
Chiroptical reference-standard workflow
Validated ECD and chiral HPLC reference data
Enantiomeric purity and absolute configuration assignment
PIM kinase / IDO1 pathway studies
Scaffold-based kinase and enzyme inhibition profile
Target engagement and selectivity panel review
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